molecular formula C24H22N4O2 B2488964 (Z)-N-(1-(1-cyano-2-(cyclopentylamino)-2-oxoethylidene)-1H-isoindol-3-yl)-4-methylbenzamide CAS No. 885185-99-9

(Z)-N-(1-(1-cyano-2-(cyclopentylamino)-2-oxoethylidene)-1H-isoindol-3-yl)-4-methylbenzamide

Katalognummer B2488964
CAS-Nummer: 885185-99-9
Molekulargewicht: 398.466
InChI-Schlüssel: WJSGIJPQSQVURL-MRCUWXFGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of compounds related to "(Z)-N-(1-(1-cyano-2-(cyclopentylamino)-2-oxoethylidene)-1H-isoindol-3-yl)-4-methylbenzamide" involves intricate chemical pathways. A notable method includes palladium-catalyzed intramolecular cyclization, providing an efficient route to synthesize 3-acyl isoindolin-1-ones under mild conditions in moderate yields (Chen et al., 2013). Additionally, the use of iodine-mediated cyclization of alkynes has been reported to yield isoindolin-1-ones with high regio- and stereoselectivity, indicating a versatile approach to the core structure of the compound (Kobayashi et al., 2007).

Molecular Structure Analysis

The molecular structure of compounds similar to the target molecule has been elucidated using techniques like X-ray crystallography, revealing significant insights into their conformational behavior and stereochemistry. For instance, studies on closely related compounds have shown that certain isomers exhibit unusual conformational behavior both in solution and solid-state, highlighting the complexity of their molecular architecture (Jones et al., 2016).

Wissenschaftliche Forschungsanwendungen

  • Synthetic Opioid Receptor Agonists:

    • N-substituted benzamides and acetamides, known as U-drugs, developed at the Upjohn Company, have shown significant impact as synthetic opioid receptor agonists. The detailed chemistry and pharmacology of these compounds, including their emergence as substances of abuse, have been reviewed, highlighting the importance of early warning systems and pre-emptive research to understand new substances in the context of drug metabolism and pharmacokinetics (Sharma et al., 2018).
  • Bioavailability and Safety of Betalains:

    • Betalains, with structures including nitrogenous core structures similar to the compound , have been studied for their safety, antioxidant activity, and clinical efficacy. Betalains show promise as micronutrients and have been under-utilized in pharmaceuticals due to their poor stability and limited data on their bioavailability and safety (Khan, 2016).
  • Chemistry and Biochemistry of Betalains:

    • Betalains are composed of a nitrogenous core structure, and their synthesis involves key enzymes, highlighting their biological significance and potential therapeutic applications. Their synthesis is affected by various factors, including biotic and abiotic elicitors, indicating the potential for manipulation to increase production for commercial purposes (Khan & Giridhar, 2015).
  • Cytochrome P450 Inhibitors:

    • Studies on chemical inhibitors of Cytochrome P450 isoforms are crucial for understanding drug-drug interactions and the metabolism of various drugs. The selectivity of inhibitors is key in deciphering the involvement of specific CYP isoforms in drug metabolism, which could be relevant for understanding the metabolism and potential interactions of the compound (Khojasteh et al., 2011).

Eigenschaften

IUPAC Name

N-[(3Z)-3-[1-cyano-2-(cyclopentylamino)-2-oxoethylidene]isoindol-1-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O2/c1-15-10-12-16(13-11-15)23(29)28-22-19-9-5-4-8-18(19)21(27-22)20(14-25)24(30)26-17-6-2-3-7-17/h4-5,8-13,17H,2-3,6-7H2,1H3,(H,26,30)(H,27,28,29)/b21-20-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJSGIJPQSQVURL-MRCUWXFGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC(=C(C#N)C(=O)NC3CCCC3)C4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)NC2=N/C(=C(/C#N)\C(=O)NC3CCCC3)/C4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(1-(1-cyano-2-(cyclopentylamino)-2-oxoethylidene)-1H-isoindol-3-yl)-4-methylbenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.